Erythronic acid potassium

Description

The exact mass of the compound Potassium D-erythronate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

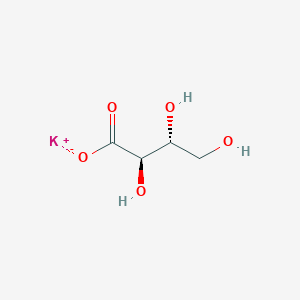

IUPAC Name |

potassium;(2R,3R)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1/t2-,3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBJBHRBFKKLFG-SWLXLVAMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)[O-])O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344767 | |

| Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88759-55-1 | |

| Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of D-Erythronic Acid and its Potassium Salt: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythronic acid, a four-carbon sugar acid, is an endogenous metabolite increasingly recognized for its role as a potential biomarker in metabolic disorders and conditions of oxidative stress. While typically referred to as Erythronic acid in literature, in the physiological milieu, it predominantly exists as its potassium salt, Erythronic acid potassium. This technical guide provides a comprehensive overview of the current understanding of the biological significance of D-Erythronic acid, its formation, its association with disease states, and the analytical methodologies for its detection. Due to the limited specific research on the potassium salt, this document focuses on the biological relevance of the D-Erythronic acid moiety.

Introduction: Distinguishing Erythronic Acid

It is crucial to distinguish D-Erythronic acid from compounds with similar names to avoid confusion.

-

D-Erythronic acid ((2R,3R)-2,3,4-trihydroxybutanoic acid) is a naturally occurring sugar acid in humans.

-

Erythorbic acid is a stereoisomer of ascorbic acid (Vitamin C) and is primarily used as a food additive (E315).

-

Ethacrynic acid is a potent loop diuretic drug used to treat edema and hypertension.

This guide will focus exclusively on the biological significance of D-Erythronic acid and its corresponding potassium salt.

Chemical and Physical Properties

A summary of the key chemical and physical properties of D-Erythronic acid potassium salt is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C4H7KO5 | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Synonyms | (2R,3R)-2,3,4-Trihydroxybutanoic acid potassium salt, Potassium D-erythronate | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water | |

| Stereochemistry | D-enantiomer | [3] |

Biological Presence and Formation

D-Erythronic acid is a normal constituent of various human biological fluids, indicating its role in endogenous metabolic pathways.[2]

Endogenous Occurrence

Quantitative data on the presence of D-Erythronic acid in various human biological fluids is summarized below.

| Biological Fluid | Presence Confirmed | Associated Conditions for Elevated Levels | Reference |

| Urine | Yes | Transaldolase (TALDO) deficiency | [1] |

| Plasma/Blood | Yes | Metabolic disorders, Diabetes, Renal dysfunction | [1] |

| Cerebrospinal Fluid (CSF) | Yes | [1] | |

| Aqueous Humour (eye) | Yes | [2] | |

| Synovial Fluid | Yes | [2] |

Metabolic Origin

Current research points to two primary pathways for the formation of D-Erythronic acid in the body.

D-Erythronic acid is an oxidative product of N-acetyl-D-glucosamine (GlcNAc).[1][2] GlcNAc is a fundamental component of various biopolymers, and its metabolism is integral to cellular processes. The oxidation of GlcNAc to Erythronic acid suggests a link to pathways of carbohydrate metabolism and cellular signaling.

Figure 1. Formation of D-Erythronic Acid from GlcNAc oxidation.

D-Erythronic acid is also an oxidative degradation product of glycated lysine (B10760008) residues in proteins.[1] This links its formation to conditions of hyperglycemia and carbonyl stress, where the non-enzymatic glycation of proteins is prevalent.

Biological Significance and Clinical Relevance

The biological significance of D-Erythronic acid is primarily understood through its association with disease states, where its elevated levels serve as a potential biomarker.

Biomarker of Transaldolase (TALDO) Deficiency

Elevated levels of D-Erythronic acid in the urine are a key and novel hallmark of Transaldolase (TALDO) deficiency, a rare inborn error of the pentose (B10789219) phosphate (B84403) pathway.[1] Patients with TALDO deficiency exhibit a range of symptoms, including liver cirrhosis and renal dysfunction.[4] The accumulation of Erythronic acid in these patients suggests a significant flux through an alternative metabolic pathway.[1]

Indicator of Oxidative and Carbonyl Stress

The formation of D-Erythronic acid from both GlcNAc oxidation and the degradation of glycated proteins positions it as a potential biomarker for systemic oxidative and carbonyl stress.[1] Preclinical studies have shown increased levels of D-Erythronic acid in models of diabetes and renal dysfunction, correlating with impaired glucose metabolism.[1]

Experimental Protocols: Detection and Quantification

The primary analytical method for the identification and quantification of D-Erythronic acid in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for GC-MS Analysis of Erythronic Acid in Urine

This protocol provides a general workflow for the analysis of organic acids, including Erythronic acid, from a urine sample.

Figure 2. Experimental workflow for GC-MS analysis of Erythronic Acid.

Methodology Details:

-

Sample Preparation:

-

Urine samples are collected and stored appropriately.

-

Organic acids are extracted and concentrated, often using anion-exchange chromatography.

-

The acidic fraction is eluted.

-

The sample is dried and then derivatized to increase volatility for GC analysis. A common method is trimethylsilylation.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

Volatile compounds are separated based on their boiling points and interaction with the capillary column.

-

Separated compounds are ionized in the mass spectrometer.

-

The mass-to-charge ratio of the resulting fragments is detected.

-

-

Data Analysis:

-

The retention time from the chromatogram provides one level of identification.

-

The mass spectrum provides a molecular fingerprint for confirmation.

-

Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

Future Directions and Conclusion

D-Erythronic acid is an emerging metabolite of interest with potential clinical applications as a biomarker for specific metabolic disorders and broader conditions of oxidative stress. The presence of its potassium salt in physiological fluids underscores the need for further research into its specific biological roles. Future studies should aim to:

-

Elucidate the precise enzymatic pathways involved in its formation.

-

Investigate its potential downstream signaling effects.

-

Validate its utility as a diagnostic and prognostic biomarker in larger clinical cohorts.

-

Explore any potential therapeutic implications of modulating its levels.

References

The Discovery and Natural Occurrence of Potassium D-erythronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium D-erythronate, the potassium salt of D-erythronic acid, is a naturally occurring sugar acid and a product of carbohydrate metabolism. Its presence in various biological fluids and its association with metabolic pathways, particularly the pentose (B10789219) phosphate (B84403) pathway, have made it a subject of increasing interest in biomedical research. This technical guide provides a comprehensive overview of the discovery, natural occurrence, physicochemical properties, and analytical methodologies related to Potassium D-erythronate. Detailed experimental protocols for its analysis and diagrams of relevant metabolic pathways are included to facilitate further research and application in drug development and diagnostics.

Introduction

D-erythronic acid and its corresponding salt, Potassium D-erythronate, are four-carbon sugar acids that play a role in intermediary metabolism. While not as widely known as other sugar acids, recent advances in metabolomics have highlighted the importance of D-erythronate as a potential biomarker for various physiological and pathological states. This guide aims to consolidate the current knowledge on Potassium D-erythronate, providing a valuable resource for researchers in the fields of biochemistry, medicine, and pharmaceutical sciences.

Discovery and History

The history of Potassium D-erythronate is intrinsically linked to the study of tetronic acids and their derivatives. While a singular "discovery" of Potassium D-erythronate is not well-documented, the parent molecule, D-erythronic acid, has been known for much longer. Early research in carbohydrate chemistry laid the groundwork for the identification and synthesis of such sugar acids. The synthesis of related compounds, such as 4-Phospho-D-erythronate, has been a key area of investigation due to its role as an intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (Vitamin B6) in some bacteria.[1][2] The availability of D-erythronolactone, a precursor for the synthesis of D-erythronic acid derivatives, has been crucial for these synthetic efforts.[1] The specific potassium salt likely gained prominence with the increasing use of potassium salts in biochemical and physiological studies for their solubility and biological compatibility.

Physicochemical Properties

Potassium D-erythronate is a white to off-white, solid or powdered substance.[3] It is soluble in water and some organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Potassium D-erythronate

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇KO₅ | [4] |

| Molecular Weight | 174.19 g/mol | [4] |

| CAS Number | 88759-55-1 | [4] |

| Appearance | White to off-white solid/powder | [3] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | 2-8°C | [4] |

| Melting Point | >180°C (subl.) | [4] |

Natural Occurrence and Biological Significance

D-erythronate is a naturally occurring metabolite found in various biological fluids, including human plasma, urine, and cerebrospinal fluid.[5] Its endogenous production is primarily linked to the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and pentose sugars.

Biosynthesis via the Pentose Phosphate Pathway

D-erythronate is derived from the pentose phosphate pathway intermediate, erythrose-4-phosphate (E4P). The biosynthesis is believed to involve the oxidation of E4P to 4-phosphoerythronate, a reaction that can be catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Subsequent dephosphorylation yields D-erythronate. Another proposed pathway involves the dephosphorylation of E4P to erythrose, followed by its oxidation to erythronate.

Metabolism from Erythritol (B158007)

Studies have shown that the sugar alcohol erythritol, used as a low-calorie sweetener, can be metabolized to D-erythronate in humans.[6] This metabolic conversion has drawn attention to the physiological effects of erythritol consumption and the potential role of D-erythronate as a marker of its intake and metabolism.

Association with Metabolic Disorders

Elevated levels of D-erythronate in biological fluids have been associated with certain metabolic disorders. For instance, increased concentrations have been observed in individuals with obesity and diabetes.[5] This suggests that D-erythronate may serve as a potential biomarker for metabolic dysregulation. Further research is needed to fully elucidate its role in the pathophysiology of these conditions.

Table 2: Reported Concentrations of D-erythronate in Healthy Human Biological Fluids

| Biological Fluid | Concentration Range | Reference(s) |

| Plasma | Not consistently reported, but detected in metabolomic studies. | [5][7] |

| Urine | Variable, dependent on diet and metabolic state. Detected in metabolomic studies. | [8][9] |

| Cerebrospinal Fluid (CSF) | Detected in metabolomic studies. | [3][10][11] |

Note: Absolute concentrations can vary significantly between individuals and are influenced by various factors. The provided information indicates its presence and detection in these fluids.

Experimental Protocols

Quantification of D-erythronate in Human Plasma by GC-MS

This protocol provides a general framework for the analysis of D-erythronate in plasma using gas chromatography-mass spectrometry (GC-MS), a common technique in metabolomics.

1. Sample Preparation (Protein Precipitation and Extraction):

- To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube.

- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

- To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.

- Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate hydroxyl and carboxyl groups.

3. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-600.

- Data Analysis: Identify the D-erythronate peak based on its retention time and mass spectrum compared to a pure standard. Quantify using a suitable internal standard.

Quantification of D-erythronate in Human Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of D-erythronate in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

1. Sample Preparation:

- Thaw frozen urine samples on ice.

- Centrifuge at 10,000 x g for 5 minutes at 4°C to remove particulate matter.

- Dilute the supernatant 1:10 with a solution of 50% acetonitrile (B52724) in water containing an appropriate internal standard.

- Vortex and centrifuge again if necessary.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

- Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) suitable for polar analytes.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar D-erythronate.

- Flow Rate: 0.3-0.5 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for D-erythronate and the internal standard. These transitions need to be optimized using a pure standard.

- Data Analysis: Quantify D-erythronate concentration using a calibration curve prepared with a pure standard and normalized to the internal standard.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of D-erythronate from Glucose

The following diagram illustrates the formation of D-erythronate from glucose via the Pentose Phosphate Pathway.

Caption: Biosynthesis of D-Erythronate from Glucose.

General Workflow for Metabolomic Analysis of D-erythronate

The diagram below outlines a typical workflow for the analysis of D-erythronate from biological samples.

Caption: General Metabolomics Workflow for D-Erythronate Analysis.

Conclusion

Potassium D-erythronate, a once obscure sugar acid, is emerging as a significant metabolite with potential applications in clinical diagnostics and nutritional science. Its definitive link to the pentose phosphate pathway and its presence in key biological fluids underscore its relevance in understanding human metabolism. The analytical methods detailed in this guide provide a foundation for researchers to further investigate the role of D-erythronate in health and disease. Future studies focusing on establishing standardized quantitative ranges in diverse populations and elucidating its precise biological functions will be crucial for translating this knowledge into practical applications for drug development and personalized medicine.

References

- 1. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Erythronic acid | C4H8O5 | CID 2781043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Predictors of Fasting Endogenous Erythritol and Erythronate Concentrations in Humans: Cross-Sectional and Post-Bariatric Surgery Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The human plasma-metabolome: Reference values in 800 French healthy volunteers; impact of cholesterol, gender and age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary metabolites as biomarkers of dietary intake: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Human Urine Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. Comprehensive analysis of the cerebrospinal fluid and serum metabolome in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Biosynthesis of Erythronic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of erythronic acid in mammals. Erythronic acid, an endogenous carbohydrate metabolite, has garnered increasing interest due to its association with metabolic health and disease. This document outlines the core pathway, presents quantitative data, details experimental methodologies, and provides visualizations to facilitate a comprehensive understanding of its synthesis. The information presented is intended to support further research and potential applications in drug development and diagnostics.

Introduction

Erythronic acid is a naturally occurring sugar acid in mammals, found in various tissues and biofluids. While initially considered a minor metabolite, recent studies have elucidated its endogenous production and potential role as a biomarker for metabolic dysfunction. This guide focuses on the primary biosynthetic route of D-erythronic acid, the stereoisomer predominantly found in biological systems. The biosynthesis of the erythronate anion is the focus, with the understanding that it associates with cations such as potassium in the physiological environment.

The Biosynthetic Pathway of Erythronic Acid

The primary pathway for the endogenous synthesis of erythronic acid in mammals originates from glucose and proceeds through the pentose (B10789219) phosphate (B84403) pathway (PPP) to form erythritol (B158007), which is subsequently oxidized to erythronic acid.

From Glucose to Erythritol via the Pentose Phosphate Pathway

Erythritol is a recognized human metabolic product of glucose, synthesized via the pentose phosphate pathway[1][2]. This pathway is a fundamental component of cellular metabolism, running parallel to glycolysis, that generates NADPH and precursors for nucleotide synthesis.

The key steps leading to erythritol are:

-

Glucose-6-phosphate , derived from glucose, enters the oxidative phase of the PPP.

-

Through a series of enzymatic reactions, erythrose-4-phosphate is produced as an intermediate in the non-oxidative phase of the PPP.

-

Erythrose-4-phosphate is dephosphorylated to yield erythrose .

-

Erythrose is then reduced to erythritol . This final conversion is catalyzed by aldo-keto reductases, with sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1) being identified as key enzymes in this step[1][3][4].

The following diagram illustrates the synthesis of erythritol from glucose.

Oxidation of Erythritol to Erythronic Acid

Recent metabolomic studies have demonstrated that both dietary and endogenously synthesized erythritol can be further metabolized in humans to erythronic acid (erythronate)[1][2]. This conversion is an oxidative process.

The proposed steps for this conversion are:

-

Erythritol is first oxidized to erythrose .

-

Erythrose is then subsequently oxidized to erythronic acid .

While the complete enzymatic machinery for this conversion in mammals is still under active investigation, it is hypothesized to be carried out by dehydrogenases. The following diagram depicts the oxidation of erythritol.

Quantitative Data

The following tables summarize key quantitative data related to erythritol and erythronic acid concentrations in mammals.

| Metabolite | Matrix | Species | Concentration Range | Conditions | Reference |

| Erythritol | Plasma | Human | 3-4 µM | Fasting, healthy volunteers | [5][6][7] |

| Erythritol | Plasma | Human | >5,500 µM | Post-ingestion of 50g erythritol | [2][8][9] |

| Erythritol | Plasma | Mouse | 0.44 - 0.73 µM | Healthy C57BL/6J mice | [3] |

| Erythritol | Tissue | Mouse | Highest in liver and kidney | Healthy C57BL/6J mice | [3] |

| Erythronate | - | - | ~5-10% of ingested erythritol | Post-ingestion of erythritol | [2] |

Table 1: In Vivo Concentrations of Erythritol and Erythronate

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the biosynthesis of erythronic acid.

Quantification of Erythritol and Erythronic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To measure the concentration of erythritol and erythronic acid in biological samples (plasma, tissue).

Methodology:

-

Sample Preparation:

-

For plasma/serum: An aliquot (e.g., 50 µL) is deproteinized with a solvent like methanol (B129727) or acetonitrile.

-

For tissues: A known weight of tissue is homogenized in a suitable buffer, followed by protein precipitation.

-

-

Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-erythritol) is added to each sample for accurate quantification.

-

Derivatization: The hydroxyl and carboxyl groups of erythritol and erythronic acid are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into the gas chromatograph.

-

The compounds are separated on a capillary column (e.g., a DB-5ms column).

-

The separated compounds are then introduced into the mass spectrometer for detection and quantification.

-

-

Data Analysis: The concentration of the analytes is determined by comparing the peak area of the analyte to that of the internal standard.

Stable Isotope Tracer Studies for Pathway Elucidation

Objective: To trace the metabolic fate of a labeled precursor (e.g., glucose) to confirm its conversion to erythritol and erythronic acid.

Methodology:

-

In Vitro (e.g., whole blood incubation):

-

Whole blood is incubated with a stable isotope-labeled glucose (e.g., [U-¹³C₆]glucose) at a physiological temperature for a defined period.

-

The reaction is quenched, and the samples are processed as described for GC-MS analysis.

-

The mass spectra are analyzed for the incorporation of the ¹³C label into erythritol, confirming its synthesis from glucose.

-

-

In Vivo:

-

A stable isotope-labeled precursor (e.g., ¹³C-erythritol) is administered to the subject (e.g., orally or via infusion).

-

Blood samples are collected at various time points post-administration.

-

Plasma is analyzed by LC-MS/MS or GC-MS to detect the appearance of the labeled product (e.g., ¹³C-erythronic acid).

-

The following diagram outlines the workflow for a stable isotope tracer experiment.

Conclusion

The biosynthesis of erythronic acid in mammals is an emerging area of metabolic research. The pathway originates from glucose and proceeds through the pentose phosphate pathway to form erythritol, which is then oxidized to erythronic acid. While the key enzymes for erythritol synthesis are known, the specific enzymes responsible for its subsequent oxidation to erythronic acid require further investigation. The methodologies outlined in this guide provide a framework for researchers to further explore this pathway and its implications for metabolic health and disease. The association of erythronic acid with metabolic dysfunction underscores its potential as a valuable biomarker and a target for future therapeutic interventions.

References

- 1. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The artificial sweetener erythritol and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The artificial sweetener erythritol and cardiovascular event risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of D-Erythronic Acid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of D-Erythronic acid potassium salt, a carbohydrate metabolite of interest in various biomedical research fields. This document consolidates available data on its identity, physicochemical characteristics, and biological relevance. Information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Chemical Identity and Structure

D-Erythronic acid potassium salt, systematically named Potassium (2R,3R)-2,3,4-trihydroxybutanoate, is the potassium salt of D-Erythronic acid.[1] It is a naturally occurring sugar acid derivative.[2]

Table 1: Chemical Identification of D-Erythronic Acid Potassium Salt

| Identifier | Value | Reference |

| IUPAC Name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | [1] |

| Synonyms | Potassium D-erythronate, D-Erythronic acid monopotassium salt | [1] |

| CAS Number | 488-16-4 | [3][4] |

| Molecular Formula | C₄H₇KO₅ | [1] |

| Molecular Weight | 174.19 g/mol | [1][5] |

| Canonical SMILES | C(--INVALID-LINK--[O-])O">C@HO)O.[K+] | |

| InChI Key | NIBJBHRBFKKLFG-SWLXLVAMSA-N |

Physicochemical Properties

Table 2: Physical and Chemical Properties of D-Erythronic Acid Potassium Salt

| Property | Value | Reference |

| Physical Form | Solid, powder | [5] |

| Color | White to off-white | |

| Solubility | Soluble in water, DCM, DMF, and DMSO | [5] |

| Optical Activity | [α]/D 12.0±2.0°, c = 1 in H₂O | |

| Storage Temperature | 2-8°C | [1] |

Biological Significance

Erythronic acid is recognized as an endogenous metabolite in humans and is found in various biological fluids, including urine, plasma, cerebrospinal fluid (CSF), aqueous humour of the eye, and synovial fluid.[2] Its presence is linked to carbohydrate metabolism and it is formed from the oxidation of N-acetyl-D-glucosamine (GlcNAc), a component of hyaluronic acid.[2] Altered levels of erythronic acid have been associated with certain metabolic conditions such as hyperuricemia and mitochondrial dysfunction in transaldolase deficiency.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of D-Erythronic acid potassium salt are not extensively published. However, based on the available information and general laboratory practices, the following outlines key experimental approaches.

General Analytical Workflow

The characterization and quality control of D-Erythronic acid potassium salt would typically follow a standard analytical workflow.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Human Metabolome Database: Showing metabocard for Erythronic acid (HMDB0000613) [hmdb.ca]

- 3. D-Erythronic acid potassium salt | CAS#:488-16-4 | Chemsrc [chemsrc.com]

- 4. D-Erythronic acid potassium salt CAS No. 488-16-4 Sigma [sigmaaldrich.com]

- 5. Potassium D-erythronate, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 6. Erythronic acid | C4H8O5 | CID 2781043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Stereoisomeric Relationship Between Erythronic Acid and Ascorbic Acid: A Technical Guide to Their Metabolic Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Structural Properties

Erythronic acid and ascorbic acid are stereoisomers, meaning they share the same chemical formula (C₆H₈O₆) and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.[1] Specifically, erythorbic acid (D-araboascorbic acid) is an epimer of L-ascorbic acid at the C5 position.[2] This subtle difference in stereochemistry is the primary determinant of their differing biological activities. While both are effective antioxidants due to their shared enediol structure, their recognition by and interaction with biological systems, such as enzymes and transport proteins, differ significantly.

Table 1: Chemical and Physical Properties of L-Ascorbic Acid and D-Erythorbic Acid

| Property | L-Ascorbic Acid | D-Erythorbic Acid | Reference(s) |

| Synonyms | Vitamin C, L-threo-Hex-2-enono-1,4-lactone | Isoascorbic acid, D-Araboascorbic acid, E315 | [2] |

| Molecular Formula | C₆H₈O₆ | C₆H₈O₆ | [2] |

| Molar Mass | 176.12 g/mol | 176.12 g/mol | [2] |

| Vitamin C Activity | High | Very low (~1/20th of ascorbic acid) | [3] |

| Antioxidant Capacity | High | High | [4] |

Ascorbic Acid Metabolism: A Brief Overview

Ascorbic acid is an essential nutrient for humans, acting as a cofactor for several enzymes and a potent antioxidant.[5] Its metabolism involves both transport and catabolism.

Transport

Ascorbic acid is absorbed in the intestine and taken up by cells via Sodium-dependent Vitamin C Transporters (SVCTs).[6] The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs).[6]

Catabolism

The primary pathway of ascorbic acid catabolism involves its oxidation to DHA, which can be recycled back to ascorbic acid or irreversibly hydrolyzed to 2,3-diketogulonic acid.[5] This is then further metabolized to various products, including oxalate (B1200264) and threonic acid, which are excreted in the urine.[5]

Figure 1: Simplified overview of ascorbic acid absorption and metabolism.

Interaction of Erythronic Acid with Ascorbic Acid Metabolism

The structural similarity between erythronic acid and ascorbic acid raises questions about potential competition for transporters and enzymes involved in ascorbic acid metabolism. Research has explored these interactions in both human and animal models, with some conflicting findings.

Human Studies

A key study by Sauberlich et al. (1996) investigated the effects of erythorbic acid on vitamin C metabolism in young women. The study found that while erythorbic acid was rapidly absorbed, it was also cleared from the body more quickly than ascorbic acid.[7] Importantly, the prolonged ingestion of up to 1 g/day of erythorbic acid did not appear to antagonize or spare the vitamin C status of the subjects.[7] Ascorbic acid concentrations in mononuclear leukocytes were not affected by the presence of erythorbic acid.[7]

Another study by Sauberlich et al. (1991) highlighted that the ingestion of erythorbic acid from processed foods could interfere with some analytical methods for measuring plasma vitamin C, potentially leading to falsely elevated results if not using a specific method like HPLC.[8]

Table 2: Summary of Quantitative Data from Human Studies on Erythorbic Acid and Ascorbic Acid Interaction

| Parameter | Finding | Study |

| Pharmacokinetics | Erythorbic acid is rapidly absorbed and cleared more quickly than ascorbic acid. | Sauberlich et al. (1996)[7] |

| Vitamin C Status | Prolonged intake of ≤ 1 g/day erythorbic acid did not antagonize or spare vitamin C status. | Sauberlich et al. (1996)[7] |

| Cellular Ascorbic Acid | Ascorbic acid concentrations in mononuclear leukocytes were unaffected by erythorbic acid intake. | Sauberlich et al. (1996)[7] |

| Analytical Interference | Erythorbic acid can interfere with non-HPLC methods of plasma vitamin C analysis, causing falsely high readings. | Sauberlich et al. (1991)[8] |

Animal Studies

In contrast to the human studies, research in guinea pigs, which, like humans, cannot synthesize their own vitamin C, has suggested a more direct interaction. A study by Hornig (1977) indicated that the administration of erythorbic acid could diminish the availability of ascorbic acid by 40-60%.[9] The study also found that erythorbic acid significantly reduced the half-life of ascorbic acid, suggesting an acceleration of its catabolism, potentially in the liver.[9]

A study by Goldman et al. (1981) in guinea pigs found that D-isoascorbic acid (erythorbic acid) had about 1/20th the antiscorbutic potency of L-ascorbic acid based on tooth structure changes.[10] The study also suggested that the effect of erythorbic acid was additive to sub-minimal levels of ascorbic acid, implying no competitive inhibition in its utilization.[10] The weaker activity of erythorbic acid was attributed to poorer tissue transport and retention.[10]

Table 3: Summary of Quantitative Data from Animal Studies on Erythorbic Acid and Ascorbic Acid Interaction

| Parameter | Finding | Study |

| Ascorbic Acid Availability | Reduced by 40-60% when co-administered with erythorbic acid. | Hornig (1977)[9] |

| Ascorbic Acid Half-life | Significantly reduced by erythorbic acid administration. | Hornig (1977)[9] |

| Antiscorbutic Potency | Erythorbic acid has ~1/20th the potency of ascorbic acid. | Goldman et al. (1981)[10] |

| Tissue Uptake | Ascorbic acid uptake by tissues was approximately four times greater than that of erythorbic acid. | Hornig (1977)[9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. Below are summaries of the methodologies employed in key studies investigating the interaction between erythorbic acid and ascorbic acid.

Human Pharmacokinetic Study (Sauberlich et al., 1996)

This study involved feeding young women controlled diets containing varying amounts of ascorbic acid and erythorbic acid.

-

Subjects: Healthy young women.

-

Diet: A basal diet low in ascorbic acid, supplemented with known amounts of ascorbic acid and erythorbic acid.

-

Sample Collection: Blood and urine samples were collected at timed intervals.

-

Analytical Method: Plasma and leukocyte concentrations of ascorbic acid and erythorbic acid were determined by high-performance liquid chromatography (HPLC).

Figure 2: General experimental workflow for a human pharmacokinetic study.

Guinea Pig Scurvy Prevention Study (Goldman et al., 1981)

This study assessed the antiscorbutic activity of erythorbic acid in guinea pigs.

-

Animals: Female guinea pigs.

-

Diet: A scorbutigenic (scurvy-inducing) diet supplemented with either L-ascorbic acid, D-isoascorbic acid, or a combination.

-

Assessment Parameters:

-

Body weight changes.

-

Serum alkaline phosphatase levels.

-

Wound healing (collagen deposition).

-

Tooth structure analysis.

-

-

Analytical Methods: Specific biochemical assays for serum alkaline phosphatase and histological examination of tooth structure and wound healing sites.

HPLC Method for Simultaneous Determination of Ascorbic Acid and Erythorbic Acid

A common method for separating and quantifying these two isomers involves reverse-phase HPLC with UV detection.

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically deproteinized with an acid like metaphosphoric acid.

-

Chromatography:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: An aqueous buffer, often containing an ion-pairing agent to improve retention and separation.

-

Detection: UV detection at a wavelength where both compounds absorb (e.g., 254 nm or 266 nm).

-

-

Quantification: Concentration is determined by comparing the peak areas of the sample to those of known standards.

Figure 3: General workflow for the HPLC analysis of ascorbic and erythorbic acid.

Discussion and Implications

The available evidence suggests that while erythronic acid (as erythorbic acid) is a potent antioxidant, its interaction with ascorbic acid metabolism is complex and species-dependent. In humans, the consumption of erythorbic acid at levels typically found in the food supply does not appear to pose a significant risk to vitamin C status.[7] However, the findings from guinea pig studies, which show a potential for increased ascorbic acid catabolism, warrant consideration, particularly in populations with marginal vitamin C intake.[9]

For drug development professionals, it is important to be aware of the potential for erythorbic acid to interfere with certain analytical methods for ascorbic acid determination.[8] Furthermore, while erythorbic acid itself has low vitamin C activity, its potent antioxidant properties could be of interest in various formulations. The potential for interaction, although seemingly minimal in healthy humans, should be considered in the design of clinical trials involving high doses of either compound.

Conclusion

The relationship between erythronic acid potassium and ascorbic acid metabolism is primarily understood through studies on erythorbic acid. In humans, erythorbic acid does not appear to adversely affect ascorbic acid status. However, conflicting data from animal models suggest a potential for interaction. Further research may be needed to fully elucidate the mechanisms of interaction, particularly at the level of cellular transporters and catabolic enzymes. For researchers and drug development professionals, a clear understanding of the distinct, yet related, properties of these stereoisomers is essential for accurate assessment of vitamin C status and for the development of new therapeutic and nutritional products.

References

- 1. Measurement of ascorbic acid and erythorbic acid in processed meat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. liposhell.pl [liposhell.pl]

- 3. researchgate.net [researchgate.net]

- 4. Determination of L-ascorbic acid and D-iso-ascorbic acid by HPLC (Type-II) | OIV [oiv.int]

- 5. academicjournals.org [academicjournals.org]

- 6. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 7. altrishop.cz [altrishop.cz]

- 8. researchgate.net [researchgate.net]

- 9. Folate requirement and metabolism in nonpregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folate - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Studies on the Physiological Role of Potassium D-erythronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research on the physiological role of D-erythronate, the anionic component of Potassium D-erythronate. This document details its metabolic pathways, particularly its connection to the pentose (B10789219) phosphate (B84403) pathway (PPP), and its emerging significance in cancer metabolism. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways to facilitate further research and drug development efforts in this area.

Introduction

Potassium D-erythronate is the potassium salt of D-erythronic acid. While the physiological roles of the potassium cation (K+) are well-established in processes such as nerve impulse transmission, muscle contraction, and maintaining fluid balance, recent research has focused on the biological significance of the D-erythronate anion.[1] D-erythronate is a four-carbon sugar acid that has been identified as a metabolite in various biological systems.[2] Preliminary studies have revealed its involvement in key metabolic pathways and its potential as a biomarker in certain disease states, notably cancer.[3][4] This guide summarizes the current understanding of D-erythronate's physiological role, with a focus on its biosynthesis, metabolic fate, and interaction with key enzymes.

Metabolic Pathways of D-Erythronate

D-Erythronate metabolism is intricately linked to the pentose phosphate pathway (PPP), a crucial pathway for the production of NADPH and precursors for nucleotide biosynthesis.[5] D-erythronate is derived from the PPP intermediate, erythrose-4-phosphate (E4P).[6][7] Two primary pathways for D-erythronate biosynthesis have been proposed.

Detoxification Pathway via 4-Phospho-D-erythronate

One proposed role for D-erythronate production is as a detoxification product to prevent the accumulation of 4-phospho-D-erythronate (4PE), a potent inhibitor of 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative PPP.[6] This pathway involves two main steps:

-

Oxidation of Erythrose-4-phosphate (E4P): The enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can promiscuously oxidize E4P to 4-phospho-D-erythronate (4PE).[6]

-

Dephosphorylation of 4-Phospho-D-erythronate (4PE): The enzyme Phosphoglycolate phosphatase (PGP) then dephosphorylates 4PE to yield D-erythronate.[6]

Alternative Biosynthetic Pathway in Cancer Cells

Recent studies in lung cancer cells have identified an alternative and predominant pathway for D-erythronate production.[3][6][7] This pathway also begins with E4P but involves a different sequence of enzymatic reactions:

-

Dephosphorylation of Erythrose-4-phosphate (E4P): An unidentified phosphatase is thought to dephosphorylate E4P to form erythrose.[6]

-

Oxidation of Erythrose: The enzyme Aldehyde dehydrogenase 1A1 (ALDH1A1) then oxidizes erythrose to D-erythronate in an NAD+-dependent manner.[2][3][6][7]

The upregulation of this pathway in cancer cells suggests a role for D-erythronate in metabolic reprogramming associated with tumorigenesis.[3][4]

Catabolism of D-Erythronate

The catabolism of D-erythronate has been studied in bacteria and involves the enzyme D-erythronate 4-kinase, which phosphorylates D-erythronate to 4-phospho-D-erythronate, channeling it back into central metabolism.[4]

Quantitative Data

Studies have shown a significant accumulation of D-erythronate in cancer cells and tumor tissues compared to their normal counterparts, highlighting its potential as a cancer biomarker.

| Comparison | Cell/Tissue Type | Fold Change/Observation | Reference |

| Tumor vs. Normal Tissue | Lung Cancer Patients | Significantly higher erythronate levels in 12 out of 17 tumor tissues compared to adjacent normal tissues. | [4] |

| Tumorigenic vs. Non-cancerous Cells | RWPE-2 (tumorigenic) vs. RWPE-1 (non-cancerous) prostate cells | 60% higher intracellular erythronate levels in RWPE-2 cells. | [4] |

Experimental Protocols

Quantitative Analysis of D-Erythronate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from studies analyzing metabolites in biological samples.

Objective: To quantify the relative abundance of D-erythronate in tissue samples.

Materials:

-

Tissue samples (e.g., tumor and adjacent normal tissue)

-

Liquid nitrogen

-

Methanol, Chloroform, Water (HPLC grade)

-

Ribitol (B610474) (internal standard)

-

Methoxyamine hydrochloride in pyridine (B92270)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system with a capillary column

Procedure:

-

Metabolite Extraction:

-

Immediately freeze tissue samples in liquid nitrogen upon collection.

-

Homogenize the frozen tissue using a mortar and pestle or other appropriate method.

-

To approximately 10-20 mg of homogenized tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v).

-

Add a known amount of ribitol as an internal standard.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate on ice for 15 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Derivatization:

-

Evaporate the collected supernatant to dryness under a vacuum.

-

Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue.

-

Incubate at 30°C for 90 minutes with shaking.

-

Add 80 µL of MSTFA.

-

Incubate at 37°C for 30 minutes with shaking.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable temperature gradient for the GC oven to separate the metabolites.

-

Acquire mass spectra in the appropriate scan range (e.g., m/z 50-600).

-

Identify the peak corresponding to derivatized erythronate based on its retention time and mass spectrum.

-

Quantify the peak area of erythronate and normalize it to the peak area of the internal standard (ribitol).

-

ALDH1A1-Mediated Erythronate Production Assay

This protocol is based on the methods used to identify ALDH1A1 as the key enzyme in the alternative erythronate biosynthesis pathway.[6]

Objective: To determine the enzymatic activity of ALDH1A1 in converting erythrose to erythronate.

Materials:

-

Purified ALDH1A1 enzyme

-

A549 cell lysate (or other cell lysate of interest)

-

Erythrose

-

NAD+

-

Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup:

-

In a 96-well plate or a cuvette, prepare a reaction mixture containing the reaction buffer, 1 mM NAD+, and 10 mM erythrose.

-

Pre-warm the mixture to 37°C.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a known amount of purified ALDH1A1 enzyme or cell lysate to the reaction mixture.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production, which is equivalent to the rate of erythronate production.

-

Inhibition of Ribose-5-Phosphate Isomerase by 4-Phospho-D-erythronate

This protocol is a generalized method for a spectrophotometric enzyme inhibition assay.

Objective: To determine the inhibitory effect of 4-phospho-D-erythronate on the activity of Ribose-5-phosphate isomerase (Rpi).

Materials:

-

Purified Ribose-5-phosphate isomerase (Rpi)

-

Ribose-5-phosphate (R5P)

-

4-Phospho-D-erythronate (4PE)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Reaction Setup:

-

Prepare a series of reaction mixtures in quartz cuvettes, each containing the reaction buffer and a fixed concentration of R5P.

-

To these mixtures, add varying concentrations of the inhibitor, 4-phospho-D-erythronate. Include a control with no inhibitor.

-

Pre-incubate the mixtures at the desired temperature (e.g., 25°C) for 5 minutes.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a small, fixed amount of the Rpi enzyme to each cuvette.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 290 nm, which corresponds to the formation of ribulose-5-phosphate.[8]

-

Record the absorbance at regular intervals to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the initial velocity for each inhibitor concentration.

-

Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot) to determine the type of inhibition (e.g., competitive, non-competitive).

-

Alternatively, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

Visualizations

Metabolic Pathways of D-Erythronate

The following diagram illustrates the known biosynthetic pathways of D-erythronate from the pentose phosphate pathway intermediate, erythrose-4-phosphate.

Caption: Biosynthetic pathways of D-Erythronate.

Experimental Workflow for D-Erythronate Quantification

This diagram outlines the major steps in the quantification of D-erythronate from biological tissues using GC-MS.

Caption: GC-MS workflow for D-Erythronate analysis.

Logical Relationship of 4-Phospho-D-erythronate as an Rpi Inhibitor

This diagram illustrates the inhibitory action of 4-phospho-D-erythronate on the enzyme Ribose-5-phosphate isomerase.

Caption: Inhibition of Rpi by 4-Phospho-D-erythronate.

Conclusion and Future Directions

Preliminary studies have begun to shed light on the physiological role of D-erythronate, moving it from a relatively obscure metabolite to a molecule of interest, particularly in the context of cancer metabolism. Its accumulation in tumor cells and the elucidation of a cancer-specific biosynthetic pathway open up possibilities for its use as a biomarker and for the development of novel therapeutic strategies targeting this pathway. Furthermore, the inhibitory effect of its phosphorylated precursor, 4-phospho-D-erythronate, on a key enzyme of the pentose phosphate pathway warrants further investigation into its regulatory roles in cellular metabolism.

Future research should focus on:

-

Identifying the specific phosphatase responsible for the dephosphorylation of erythrose-4-phosphate in the alternative biosynthetic pathway.

-

Elucidating the downstream effects of D-erythronate accumulation in cancer cells.

-

Exploring the therapeutic potential of inhibiting the ALDH1A1-mediated production of D-erythronate in cancer.

-

Further characterizing the catabolic pathways of D-erythronate in mammalian systems.

This guide provides a foundational resource for researchers to build upon as the physiological significance of Potassium D-erythronate and its anionic component continues to be explored.

References

- 1. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct spectrophotometric measurement of the ribosephosphate isomerase catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG ENZYME: 2.7.1.220 [genome.jp]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gm.ibg.uu.se [gm.ibg.uu.se]

Methodological & Application

Application Note: Derivatization Protocol for GC-MS Analysis of Erythronic Acid Potassium

An detailed application note and protocol for the GC-MS analysis of Erythronic acid potassium is provided below for researchers, scientists, and drug development professionals.

**Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including erythronic acid, are non-volatile due to the presence of polar functional groups such as hydroxyl and carboxylic acids.[1][2] To make these compounds amenable to GC-MS analysis, a chemical derivatization step is necessary to increase their volatility and thermal stability.[3][4][5][6][7] This protocol details a common derivatization method, silylation, for the analysis of this compound salt.

**Principle of Silylation

Silylation is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group.[3][7] This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis.[7][8] The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][8][9][10][11] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent.[2][12][13][14] The reaction for erythronic acid is as follows:

Erythronic acid + BSTFA (+ TMCS) → Tris(trimethylsilyl)erythronate + By-products

**Materials and Reagents

-

This compound salt standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Methanol (B129727) (anhydrous)

-

Hexane (GC grade)

-

Nitrogen gas (high purity)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials with inserts (2 mL)

-

Heating block or oven

-

Vortex mixer

-

Pipettes and tips

**Experimental Protocol

1. Standard and Sample Preparation

1.1. Prepare a stock solution of this compound salt in a suitable solvent like methanol or water. 1.2. For aqueous samples, accurately transfer an aliquot into a clean autosampler vial. 1.3. Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.[3][8][13][14][15]

2. Derivatization Procedure

2.1. To the dried sample residue in the vial, add 50 µL of anhydrous pyridine to dissolve the sample. 2.2. Add 100 µL of BSTFA with 1% TMCS to the vial. 2.3. Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. 2.4. Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[2][13] 2.5. After heating, allow the vial to cool to room temperature. 2.6. The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane.

3. GC-MS Analysis

3.1. GC Conditions (Typical):

- Injection Volume: 1 µL

- Injector Temperature: 250°C

- Carrier Gas: Helium at a constant flow rate of 1 mL/min

- Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes

- Ramp: 10°C/min to 280°C

- Hold: 5 minutes at 280°C

- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)

3.2. MS Conditions (Typical):

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: m/z 50-600

**Data Presentation

The following table summarizes typical quantitative data achievable with GC-MS analysis of derivatized organic acids. The exact values will depend on the specific instrumentation and experimental conditions.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [9] |

| Limit of Detection (LOD) | 0.3 - 0.5 µg/mL | [9] |

| Limit of Quantitation (LOQ) | 0.1 - 1.6 µg/mL | [9] |

| Recovery | 85 - 115% | Based on general analytical method validation guidelines |

| Precision (RSD) | < 15% | [4][16] |

Workflow Diagram

Caption: Workflow for the derivatization and GC-MS analysis of Erythronic acid.

**Conclusion

The described silylation protocol provides a reliable and robust method for the derivatization of this compound for subsequent GC-MS analysis. Proper sample handling, especially ensuring anhydrous conditions, is critical for the success of the derivatization reaction. The presented method can be adapted and optimized for different sample matrices and instrument configurations to achieve desired analytical performance for research, and drug development applications.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. m.youtube.com [m.youtube.com]

- 9. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. greyhoundchrom.com [greyhoundchrom.com]

- 12. gcms.cz [gcms.cz]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]

Application Note: Enzymatic Assay for the Quantification of Erythronic Acid Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid is a sugar acid that has been identified as a metabolite in various biological systems. Recent studies have highlighted its accumulation in certain cancer cell lines, suggesting its potential as a biomarker.[1][2] The development of a robust and reliable assay for the quantification of erythronic acid is crucial for further research into its physiological and pathological roles. This application note describes a detailed protocol for an enzymatic assay to determine the concentration of erythronic acid potassium in a given sample.

The assay is based on the enzymatic conversion of erythrose to erythronate by the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2] The reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This method provides a sensitive and specific means of quantifying erythronic acid precursors and, by extension, can be adapted for the determination of erythronic acid itself through preceding chemical or enzymatic conversion steps.

Principle of the Assay

The enzymatic assay relies on the following reaction:

Erythrose + NAD+ + H₂O --(ALDH1A1)--> Erythronate + NADH + H+

The rate of NADH production is directly proportional to the concentration of erythrose in the sample, which can be correlated to the initial concentration of this compound after a suitable conversion step. The increase in absorbance at 340 nm, due to the formation of NADH, is measured over time to determine the reaction velocity.

Data Presentation

The following table presents hypothetical data to illustrate the expected results from this enzymatic assay. This data is for illustrative purposes only and should be replaced with experimentally derived values.

| Sample ID | This compound Concentration (µM) | Initial Reaction Velocity (mAU/min) | Calculated Concentration (µM) | % Recovery |

| Standard 1 | 10 | 5.2 | 9.8 | 98% |

| Standard 2 | 25 | 12.8 | 25.6 | 102% |

| Standard 3 | 50 | 25.1 | 49.2 | 98% |

| Standard 4 | 100 | 49.8 | 101.6 | 102% |

| Test Sample 1 | Unknown | 18.7 | 37.4 | N/A |

| Test Sample 2 | Unknown | 35.4 | 70.8 | N/A |

| Blank | 0 | 0.5 | 0 | N/A |

Experimental Protocols

Materials and Reagents

-

This compound Salt: (Sigma-Aldrich or equivalent)

-

Recombinant Human ALDH1A1: (Abcam, R&D Systems, or equivalent)

-

β-Nicotinamide adenine dinucleotide (NAD+): (Sigma-Aldrich or equivalent)

-

D-Erythrose: (Sigma-Aldrich or equivalent)

-

Tris-HCl Buffer: (pH 8.0)

-

Deionized Water (ddH₂O)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents

-

Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ddH₂O. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with ddH₂O.

-

Assay Buffer (100 mM Tris-HCl, pH 8.0): Dilute the 1 M Tris-HCl buffer 1:10 with ddH₂O.

-

This compound Standard Stock Solution (10 mM): Accurately weigh and dissolve an appropriate amount of this compound salt in ddH₂O to make a 10 mM stock solution. Store at -20°C.

-

NAD+ Stock Solution (10 mM): Dissolve 6.63 mg of NAD+ in 1 mL of ddH₂O. Store at -20°C in the dark.

-

ALDH1A1 Enzyme Stock Solution (1 mg/mL): Reconstitute the lyophilized enzyme according to the manufacturer's instructions to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

D-Erythrose Substrate Solution (for standard curve): Prepare a 10 mM stock solution of D-Erythrose in ddH₂O. From this, create a series of dilutions in ddH₂O to be used for generating a standard curve.

Enzymatic Assay Protocol

This protocol is designed for a 96-well plate format.

-

Prepare Standard Curve:

-

Create a series of dilutions of the this compound standard stock solution in Assay Buffer to achieve final concentrations ranging from 0 to 100 µM.

-

Note: For the direct measurement of erythrose, a standard curve of D-Erythrose should be prepared.

-

-

Prepare Samples:

-

Dilute the test samples containing unknown concentrations of this compound to fall within the range of the standard curve using the Assay Buffer.

-

-

Set up the Reaction Plate:

-

Add the following reagents to each well of a 96-well UV-transparent microplate:

-

| Reagent | Volume (µL) | Final Concentration |

| Assay Buffer (100 mM Tris-HCl, pH 8.0) | Variable | - |

| Sample or Standard | 50 | Variable |

| NAD+ Solution (from 10 mM stock) | 10 | 1 mM |

| ddH₂O | to 90 µL | - |

-

Initiate the Enzymatic Reaction:

-

Prepare a working solution of ALDH1A1 by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µg/mL).

-

Add 10 µL of the ALDH1A1 working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

-

-

Measure Absorbance:

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 15-30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the initial reaction velocity (V₀) by plotting the absorbance at 340 nm against time. The V₀ is the slope of the linear portion of this curve (typically the first 5-10 minutes).

-

Subtract the rate of the "no enzyme" control from the corresponding sample or standard rate to correct for any background signal.

-

-

Generate a Standard Curve:

-

Plot the corrected initial reaction velocities (mAU/min) of the this compound standards against their known concentrations (µM).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Determine Unknown Concentrations:

-

Use the equation from the standard curve to calculate the concentration of this compound in the test samples based on their corrected initial reaction velocities.

-

Visualizations

Enzymatic Reaction Pathway

Caption: The ALDH1A1-catalyzed oxidation of erythrose to erythronate.

Experimental Workflow

Caption: A streamlined workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols for Utilizing Erythronic Acid Potassium as an Enzymatic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a sugar acid found in various biological fluids, has been identified as a substrate for the enzyme dihydroxy-acid dehydratase (DHAD). This discovery opens avenues for investigating metabolic pathways, developing novel enzyme inhibitors, and designing chemoenzymatic synthesis routes. These application notes provide detailed protocols for utilizing D-erythronic acid potassium salt as a substrate for DHAD, enabling researchers to study enzyme kinetics and screen for potential inhibitors.

Enzymatic Reaction

D-erythronic acid potassium is a substrate for Dihydroxy-acid Dehydratase (DHAD, EC 4.2.1.9), an enzyme involved in the biosynthesis of branched-chain amino acids[1]. The enzyme catalyzes the dehydration of D-erythronic acid to form 2-keto-3-deoxy-D-erythronic acid. This reaction can be monitored to determine enzyme activity and kinetic parameters.

Caption: Enzymatic conversion of D-Erythronic Acid Potassium by DHAD.

Data Presentation: Kinetic Parameters of Dihydroxy-acid Dehydratase

While the specific kinetic parameters for D-erythronic acid with dihydroxy-acid dehydratase were reported by Limberg et al. (1995), the full text of this study containing the precise values was not accessible in the conducted literature search. However, to provide a comparative reference, the kinetic parameters for the native substrate of DHAD and another aldonic acid substrate are presented below.

| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 2,3-dihydroxyisovalerate | Sulfolobus solfataricus | - | - | 140,300 | [2] |

| D-Gluconate | Sulfolobus solfataricus | - | - | 20,000 | [2] |

| D-Erythronic Acid | Spinacia oleracea | Data not available | Data not available | Data not available | [1] |

Note: The kcat/Km values for the Sulfolobus solfataricus enzyme were reported in mM⁻¹s⁻¹ and have been converted to M⁻¹s⁻¹ for consistency.

Experimental Protocols

The following protocols are adapted from established methods for assaying dihydroxy-acid dehydratase activity and can be used with D-erythronic acid potassium as the substrate.

Protocol 1: Spectrophotometric Assay for DHAD Activity using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on the reaction of the 2-keto acid product with DNPH to form a colored hydrazone, which can be quantified spectrophotometrically.

Materials:

-

D-Erythronic Acid Potassium Salt

-

Purified Dihydroxy-acid Dehydratase (DHAD)

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Magnesium Chloride (MgCl₂) (5 mM)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (1.6 mg/mL in 2 N HCl)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Sodium Hydroxide (NaOH) (2.5 M)

-

Spectrophotometer and cuvettes

Procedure:

-

Enzyme Activation (if required): Some DHAD enzymes require activation, often involving anaerobic incubation with iron salts and reducing agents. Consult the literature specific to your enzyme source for activation protocols.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl, pH 8.5

-

5 mM MgCl₂

-

Varying concentrations of D-Erythronic Acid Potassium (for kinetic studies, e.g., 0.1 mM to 10 mM)

-

Purified DHAD enzyme (concentration to be optimized to ensure a linear reaction rate)

-

-

Initiation of Reaction: Start the reaction by adding the DHAD enzyme to the reaction mixture. The total reaction volume should be standardized (e.g., 500 µL).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a small volume of 10% TCA (e.g., 50 µL) and vortexing.

-

Centrifugation: Centrifuge the mixture to pellet any precipitated protein (e.g., 14,000 rpm for 5 minutes).

-

Derivatization:

-

Transfer a portion of the supernatant (e.g., 200 µL) to a new tube.

-

Add an equal volume of the DNPH solution (e.g., 200 µL).

-

Incubate at room temperature for 10 minutes to allow for the formation of the hydrazone.

-

-

Color Development: Add a volume of 2.5 M NaOH (e.g., 400 µL) to develop the color.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at a wavelength between 500-550 nm. The exact wavelength of maximum absorbance should be determined empirically.

-

Standard Curve: Prepare a standard curve using known concentrations of a 2-keto acid (e.g., α-ketoisovalerate, the product of the native reaction) to quantify the amount of 2-keto-3-deoxy-D-erythronic acid produced.

Caption: Workflow for the spectrophotometric assay of DHAD activity.

Signaling Pathways and Logical Relationships

The use of erythronic acid potassium as a substrate for DHAD is primarily for in vitro biochemical characterization. However, understanding the broader context of the DHAD enzyme within its native biological pathway, the biosynthesis of branched-chain amino acids (BCAAs), is crucial for inhibitor design and metabolic engineering applications.

Caption: Role of DHAD in BCAA biosynthesis and as a target for inhibitors.

Conclusion

The protocols and information provided herein serve as a comprehensive guide for researchers interested in utilizing D-erythronic acid potassium as a substrate for dihydroxy-acid dehydratase. These methods will facilitate the characterization of DHAD from various sources, the screening for novel inhibitors, and the development of new biocatalytic applications. Further research to determine the precise kinetic constants for D-erythronic acid with DHAD from different organisms is encouraged to expand upon the foundational work in this area.

References

- 1. Conversion of aldonic acids to their corresponding 2-keto-3-deoxy-analogs by the non-carbohydrate enzyme dihydroxy acid dehydratase (DHAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic promiscuity in dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Erythronic Acid Potassium in Metabolomics Research: A Conceptual Framework

Application Notes

Introduction

Erythronic acid, a small organic acid, and potassium, an essential cation, are both fundamentally involved in cellular homeostasis and metabolism. While direct metabolomics studies focusing specifically on the combined application of erythronic acid potassium are not extensively documented in current literature, its components suggest a potential utility in investigating cellular metabolic responses to osmotic and energetic stress. This document outlines a conceptual framework for the application of this compound in metabolomics research, providing hypothetical scenarios and generalized experimental protocols.

Conceptual Application: Investigating Cellular Response to Metabolic Perturbation

This compound could be hypothetically utilized in metabolomics studies to probe cellular responses to subtle shifts in nutrient availability and ionic balance. As a potassium salt of a sugar acid, it may serve as both an energy substrate and a source of potassium ions. A metabolomics approach would enable researchers to comprehensively profile the downstream effects of this compound supplementation on various metabolic pathways.

Potential Research Areas:

-

Cell Culture Studies: Investigating the metabolic reprogramming of cancer cells or other cell lines in response to this compound. This could reveal dependencies on specific metabolic pathways for survival and proliferation.

-

Microbial Metabolomics: Assessing the impact of this compound as a carbon and potassium source on the metabolic output of microorganisms.

-

Plant Metabolomics: Exploring the role of this compound in plant stress responses, particularly in relation to nutrient uptake and osmotic adjustment.

Hypothetical Quantitative Data Summary

In a hypothetical study where a cell culture is treated with this compound, untargeted metabolomics could reveal changes in various metabolite concentrations. The following table illustrates how such data might be presented.

| Metabolite Class | Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway Implication |